molecular formula C12H16ClNO2 B12301748 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12301748
M. Wt: 241.71 g/mol
InChI Key: TVXRDUVQBHIKHO-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound

4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS RN: 1423037-43-7) is a bicyclic organic compound comprising a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-methylphenyl group. The hydrochloride salt form significantly improves aqueous solubility, facilitating its use in polar reaction media and biological assays. The stereochemistry of the molecule, particularly the trans configuration of the substituents, is critical for its interactions with biological targets, such as neurotransmitter receptors and metabolic enzymes.

Structurally, the compound belongs to the pyrrolidine-carboxylic acid family, which shares similarities with proline derivatives but exhibits distinct electronic properties due to the aromatic 4-methylphenyl group. This substitution introduces steric and electronic effects that influence both its reactivity in synthetic pathways and its binding affinity in biochemical contexts. The hydrochloride counterion further stabilizes the compound against degradation under ambient conditions, a property validated by its room-temperature storage recommendations.

Historical Context and Discovery

The synthesis of 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride traces its origins to advances in asymmetric hydrogenation techniques developed in the early 21st century. A pivotal 2009 patent disclosed a novel enantioselective hydrogenation process for preparing high-purity (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which serve as precursors to CNS-targeting pharmaceuticals. This method employed chiral ruthenium catalysts, such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], to achieve enantiomeric excesses exceeding 99.9%, thereby circumventing the need for costly purification steps.

Subsequent refinements in the 2010s focused on optimizing reaction conditions for scalability. For example, the use of tetrakis(triphenylphosphine) palladium(0) in Suzuki-Miyaura cross-coupling reactions enabled the introduction of the 4-methylphenyl group to the pyrrolidine scaffold. These methodological advancements coincided with growing interest in pyrrolidine derivatives as scaffolds for dopamine reuptake inhibitors and κ-opioid receptor agonists, positioning 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride as a key intermediate in neuropharmacology.

Relevance in Contemporary Chemical Research

In pharmaceutical development, this compound has emerged as a cornerstone for synthesizing analgesics and anti-inflammatory agents. Its rigid pyrrolidine core provides a conformational constraint that enhances binding to cyclooxygenase-2 (COX-2) and transient receptor potential (TRP) channels, targets implicated in pain signaling pathways. Recent studies have also exploited its chiral centers to investigate structure-activity relationships in serotonin-norepinephrine reuptake inhibitors (SNRIs), with the 4-methylphenyl group conferring lipophilicity that improves blood-brain barrier permeability.

Beyond drug discovery, the compound serves as a calibration standard in high-performance liquid chromatography (HPLC) due to its distinct UV absorption profile and stability under analytical conditions. In materials science, its carboxylic acid functionality enables covalent attachment to polymer matrices, yielding materials with tailored mechanical and thermal properties. For instance, copolymerization with acrylamide derivatives produces hydrogels used in controlled drug delivery systems.

Academic Significance and Research Motivation

The academic interest in 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride stems from its dual role as a synthetic building block and a biochemical probe. Researchers utilize its enantiomeric purity to study stereochemical effects on enzyme inhibition, particularly in amino acid decarboxylases and dehydrogenases. Additionally, the compound’s ability to modulate neurotransmitter release in in vitro neuronal models has spurred investigations into its potential as a lead compound for treating anxiety and depressive disorders.

Properties

IUPAC Name

4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRDUVQBHIKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation Using Ruthenium Catalysts

The most industrially viable method for synthesizing 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves enantioselective hydrogenation of a dihydro-pyrrole precursor. As detailed in the patent US8344161B2, this approach employs a ruthenium-(R)-2-Furyl-MeOBIPHEP complex to achieve >99.9% enantiomeric excess (ee) under moderate reaction conditions. The substrate, 1-benzyl-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid, is dissolved in methanol and subjected to hydrogenation at 30°C under 40 bar H₂ pressure. The catalytic system exhibits remarkable stereoselectivity, attributed to the chiral environment created by the phosphine ligand, which directs hydrogen addition to the prochiral double bond.

Critical to this process is the use of rigorously anhydrous methanol (H₂O ≤2 ppm) to prevent catalyst deactivation. Post-hydrogenation, the reaction mixture is concentrated, cooled to 0–5°C, and filtered to isolate the product as a white solid. A typical experiment starting with 5.00 g of the dihydro-pyrrole precursor yields 4.75 g (99%) of (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid with 99.0% purity. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid during the final crystallization step.

Alternative routes focus on constructing the pyrrolidine ring via cyclization of γ-amino acid intermediates. A study referenced in PMC articles describes the use of N-protected γ-amino acids bearing aryl substituents, which undergo intramolecular cyclization under acidic or basic conditions. For instance, treating (2S,3R)-4-(4-methylphenyl)-2-aminobut-3-enoic acid with trifluoroacetic acid (TFA) in dichloromethane facilitates aza-Michael addition, forming the pyrrolidine ring. This method, however, requires meticulous control of reaction pH and temperature to avoid epimerization.

Yields for this route are generally lower (70–85%) compared to hydrogenation, with enantiomeric purity dependent on the starting material’s stereochemical integrity. Purification involves sequential extractions with tert-butyl methyl ether (TBME) and recrystallization from methanol-water mixtures. While this approach allows for structural modifications at the aryl group, scalability is limited by the cost of chiral amino acid precursors.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries such as Oppolzer’s sultam or Evans’ oxazolidinones have been employed to induce asymmetry during pyrrolidine formation. In one protocol, a glycine derivative equipped with a 4-methylphenyl group is coupled to a chiral auxiliary, followed by alkylation and cyclization. Deprotection under acidic conditions (e.g., HCl in dioxane) liberates the target compound as the hydrochloride salt. Although this method achieves high ee (>98%), it involves multiple steps, reducing overall efficiency.

Resolution of Racemic Mixtures

Classical resolution using chiral resolving agents (e.g., tartaric acid derivatives) remains a fallback for laboratories lacking access to enantioselective catalysts. Racemic 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid is treated with di-p-toluoyl-D-tartaric acid in ethanol, yielding diastereomeric salts that are separated by fractional crystallization. The desired (3S,4R)-enantiomer is then liberated via base treatment and converted to the hydrochloride salt. This method, while straightforward, suffers from low throughput and solvent-intensive purification.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the four methodologies:

Method Catalyst/Reagent Yield (%) ee (%) Purity (%) Scalability
Enantioselective Hydrogenation Ru-(R)-2-Furyl-MeOBIPHEP 99 >99.9 99.0 High
Cyclization TFA 75 95–98 90–95 Moderate
Chiral Auxiliary Evans’ oxazolidinone 65 98 97 Low
Resolution Di-p-toluoyl-D-tartaric acid 40 99 95 Low

Purification and Characterization

Regardless of the synthetic route, final purification typically involves acid-base extraction and recrystallization. The hydrochloride salt is precipitated by adjusting the aqueous phase to pH 2.5 using HCl, followed by filtration and washing with cold ethanol. Advanced characterization techniques, including ³¹P-NMR for catalyst analysis and chiral HPLC for ee determination, ensure compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce nitro or halogen groups onto the aromatic ring.

Scientific Research Applications

4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of pyrrolidine-3-carboxylic acid derivatives are highly dependent on substituent groups. Below is a comparison with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid HCl 4-methylphenyl C₁₂H₁₆ClNO₂ 257.7 Moderate lipophilicity, high purity (98%)
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl 4-methoxyphenyl C₁₂H₁₆ClNO₃ 257.7 Increased polarity due to methoxy group; 98% purity
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid HCl 3-fluorophenyl C₁₁H₁₁ClFNO₂ 245.7 Higher electronegativity; impacts receptor binding
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid 4-chlorophenyl C₁₁H₁₂ClNO₂ 225.7 Enhanced metabolic stability
5-(4-Methoxy-benzyl)pyrrolidine-3-carboxylic acid HCl 4-methoxybenzyl C₁₃H₁₆ClNO₃ 285.7 Superior anticonvulsant activity (100% seizure protection)

Key Observations :

  • Electron-Donating Groups : Methoxy (OCH₃) substituents (e.g., 4-methoxyphenyl derivatives) increase polarity and enhance biological activity compared to methyl (CH₃) groups .
  • Halogen Substituents : Chloro (Cl) and fluoro (F) groups improve metabolic stability and binding affinity but may reduce solubility .
  • Benzyl vs. Phenyl : Benzyl-substituted derivatives (e.g., 5-(4-methoxy-benzyl)) show enhanced anticonvulsant efficacy, likely due to improved blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity : The methyl group in 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid HCl provides moderate lipophilicity (LogP ~1.5), balancing solubility and membrane permeability. Methoxy derivatives (LogP ~1.0) are more hydrophilic, while halogenated analogs (LogP ~2.0) are more lipophilic .
  • Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility in aqueous environments .

Pharmacological Activity

Anticonvulsant Potential

  • 4-(4-Methylphenyl) Derivative: Limited direct data, but structurally similar to 5-(4-methoxy-benzyl) analogs, which show 72–100% seizure protection in rodent models .
  • 5-(4-Methoxy-benzyl) Derivative (4b) : Most potent in its class (100% protection at 0.0087 mmol/kg), outperforming gabapentin .

Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher activity than meta- or ortho-substituted analogs .
  • Steric Effects : Trans-isomers (e.g., trans-4-(4-methylphenyl)) are more biologically active than cis-isomers due to favorable receptor interactions .

Biological Activity

4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a chiral pyrrolidine derivative notable for its potential biological activities. This compound features a pyrrolidine ring and a carboxylic acid functional group, contributing to its acidity and biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Chemical Structure

The molecular structure of 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride can be summarized as follows:

Feature Description
Molecular Formula C12H15ClN2O2
Molecular Weight 242.71 g/mol
Functional Groups Pyrrolidine ring, carboxylic acid

The mechanism of action of this compound involves its interaction with neurotransmitter systems, particularly glutamate receptors. This interaction suggests potential activity as a modulator in neurological pathways, which could be beneficial in treating conditions such as anxiety or depression. The carboxylic acid group may participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Biological Activities

Research has identified several biological activities associated with 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride:

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study utilizing quantitative structure-activity relationship (QSAR) modeling predicted that 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride could serve as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems .
  • Cytotoxicity Testing : Research on similar pyrrolidine derivatives has shown varying degrees of cytotoxicity against human tumor cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 2.76 μM to 9.27 μM against specific cancer cell lines .

Comparative Analysis

The following table compares 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride with structurally similar compounds regarding their biological activities:

Compound Name Structure Features Biological Activity Unique Aspects
4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloridePyrrolidine ring with methylphenyl groupModulates neurotransmitter systemsChiral specificity enhances selectivity
(2S)-2-amino-5-methylhexanoic acidAliphatic chain with amino groupMay influence metabolic pathwaysLess structural complexity
(3S)-3-amino-1-pyrrolidinecarboxylic acidSimilar core structurePotential neurotransmitter modulationSimpler structure may limit interactions

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